Product packaging for 9-[2-(Ethenyloxy)ethyl]-9H-xanthene(Cat. No.:CAS No. 62333-63-5)

9-[2-(Ethenyloxy)ethyl]-9H-xanthene

Cat. No.: B14534715
CAS No.: 62333-63-5
M. Wt: 252.31 g/mol
InChI Key: KDZRQHMCVHRIAY-UHFFFAOYSA-N
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Description

9-[2-(Ethenyloxy)ethyl]-9H-xanthene is a functionalized xanthene derivative of interest in various chemical and materials science research fields. Compounds based on the xanthene scaffold are known for their versatile applications. This substance serves as a valuable synthetic intermediate or building block for constructing more complex molecular architectures. Potential research applications include its use in the development of organic dyes, sensors, and photoactive materials due to the photophysical properties inherent to the xanthene core. Researchers also utilize such compounds in polymer science and as ligands in catalytic systems. The ethenyloxyethyl side chain provides a reactive handle for further chemical modifications, such as polymerizations or conjugation reactions. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B14534715 9-[2-(Ethenyloxy)ethyl]-9H-xanthene CAS No. 62333-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62333-63-5

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

9-(2-ethenoxyethyl)-9H-xanthene

InChI

InChI=1S/C17H16O2/c1-2-18-12-11-13-14-7-3-5-9-16(14)19-17-10-6-4-8-15(13)17/h2-10,13H,1,11-12H2

InChI Key

KDZRQHMCVHRIAY-UHFFFAOYSA-N

Canonical SMILES

C=COCCC1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

Synthesis and Characterization

The synthesis of 9-[2-(Ethenyloxy)ethyl]-9H-xanthene would likely proceed through a multi-step sequence, leveraging established methodologies for the functionalization of the xanthene core and the introduction of the vinyl ether moiety. A plausible synthetic route would involve the reaction of a 9-functionalized xanthene precursor with a suitable vinyl ether-containing reagent.

One potential pathway could start with the deprotonation of 9H-xanthene at the C9 position using a strong base to form the xanthenyl anion. This nucleophile could then react with a 2-haloethyl vinyl ether, such as 2-bromoethyl vinyl ether, via a nucleophilic substitution reaction to yield the target compound.

Alternatively, a Williamson ether synthesis approach could be employed. This would involve the preparation of 9-(2-hydroxyethyl)-9H-xanthene, which could then be reacted with a vinylating agent, such as ethyl vinyl ether under palladium catalysis, in a transetherification reaction.

Table 1: Postulated Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₇H₁₆O₂
Molecular Weight 252.31 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene)

Characterization of the synthesized this compound would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure, with characteristic signals expected for the protons and carbons of the xanthene backbone and the vinyl ether group. Mass spectrometry would be used to verify the molecular weight.

Cationic Polymerization and Polymer Properties

The presence of the vinyl ether group makes 9-[2-(Ethenyloxy)ethyl]-9H-xanthene an ideal monomer for cationic polymerization. This process is typically initiated by Lewis acids or protonic acids at low temperatures to achieve a controlled, "living" polymerization.

The polymerization would be initiated by the addition of a cation to the electron-rich double bond of the vinyl ether, generating a carbocationic intermediate. This active center would then propagate by sequentially adding more monomer units. The bulky xanthene substituent is expected to influence the stereochemistry of the polymerization, potentially leading to polymers with a high degree of tacticity.

Table 2: Predicted Polymerization Characteristics and Polymer Properties

ParameterExpected Outcome
Polymerization Method Living/Controlled Cationic Polymerization
Initiators Lewis Acids (e.g., TiCl₄, SnCl₄), Protonic Acids (e.g., triflic acid)
Polymer Structure Poly(this compound)
Glass Transition Temp. (Tg) High, due to the rigid xanthene side chain
Thermal Stability Good, attributed to the stable xanthene core
Optical Properties Potentially fluorescent, high refractive index

The resulting polymer, poly(this compound), is anticipated to possess unique properties imparted by the pendant xanthene groups. The rigidity of the xanthene core would likely lead to a high glass transition temperature (Tg), making the polymer suitable for applications requiring dimensional stability at elevated temperatures. Furthermore, the photophysical properties of the xanthene moiety could be retained in the polymer, leading to materials with interesting fluorescence or light-absorbing characteristics.

Potential Applications

The unique combination of a processable polymer backbone and functional pendant groups suggests several potential applications for poly(9-[2-(ethenyloxy)ethyl]-9H-xanthene).

High-Performance Coatings: The high Tg and thermal stability could make it a valuable component in protective coatings for demanding environments.

Optical Materials: The potential for a high refractive index and fluorescence could lead to applications in optical films, lenses, and light-emitting devices.

Membranes for Gas Separation: The rigid structure of the polymer could create well-defined free volume, which is a desirable characteristic for gas separation membranes.

Functional Additives: The polymer could be used as an additive to modify the properties of other polymers, enhancing their thermal stability or imparting specific optical characteristics.

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